N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N/'-(9-acridinyl)-1,3-diaminopropane
N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N/'-(9-acridinyl)-1,3-diaminopropane
Brand Name:
Vulcanchem
CAS No.:
101817-45-2
VCID:
VC0216799
InChI:
InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1
SMILES:
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O
Molecular Formula:
C60H75N11O14
Molecular Weight:
1174.3 g/mol
N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N/'-(9-acridinyl)-1,3-diaminopropane
CAS No.: 101817-45-2
Main Products
VCID: VC0216799
Molecular Formula: C60H75N11O14
Molecular Weight: 1174.3 g/mol
CAS No. | 101817-45-2 |
---|---|
Product Name | N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N/'-(9-acridinyl)-1,3-diaminopropane |
Molecular Formula | C60H75N11O14 |
Molecular Weight | 1174.3 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid |
Standard InChI | InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1 |
Standard InChIKey | RGUJWNOGSODCFA-FQDXXHFVSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
Sequence | YKKG |
Synonyms | AATLLGAD N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane |
PubChem Compound | 11979752 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume